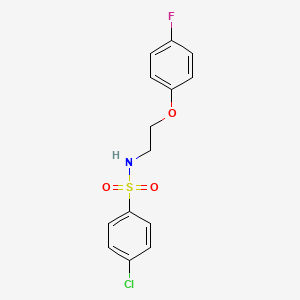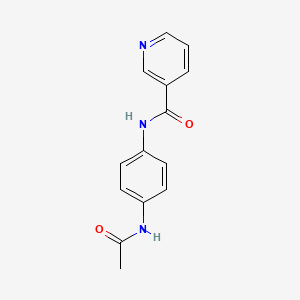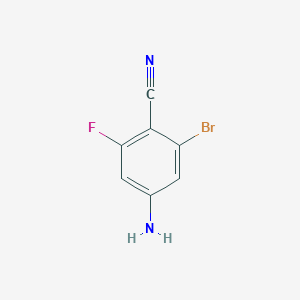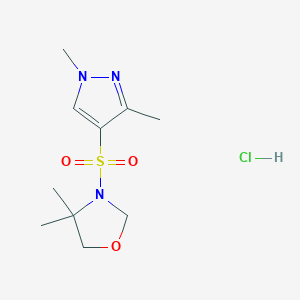![molecular formula C13H8ClF3N2OS B2404518 3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide CAS No. 338406-73-8](/img/structure/B2404518.png)
3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide is a chemical compound commonly used in scientific experiments. It has a molecular formula of C13H8ClF3N2OS and a molecular weight of 332.73 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group at the 5-position, a carboxamide group at the 2-position, and a sulfanyl group linked to a 4-chlorophenyl group at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 332.73 . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved resources .Aplicaciones Científicas De Investigación
Synthesis and Antitubercular Properties
3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide has been explored in the context of antitubercular properties. A study synthesized a series of highly substituted pyridine derivatives through a product-selective four-component reaction. Among these compounds, one with a similar structure showed significant inhibitory effects against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis. The compound exhibited more potency than some standard treatments like ethambutol and pyrazinamide (Manikannan, Muthusubramanian, Yogeeswari, & Sriram, 2010).
Alzheimer's Disease Treatment Potential
The compound has also been investigated for its potential applications in treating neurological disorders like Alzheimer's disease. A study synthesized a series of N-substituted derivatives of the compound to evaluate as new drug candidates for Alzheimer’s disease. The synthesized compounds were assessed for enzyme inhibition activity against acetylcholinesterase, an enzyme associated with Alzheimer's disease. The findings suggest that these compounds could be potential candidates for further development in Alzheimer's disease treatment (Rehman et al., 2018).
Antioxidant and Antiradical Activities
There is also research investigating the compound's antioxidant properties. A study synthesized a series of derivatives and evaluated their antioxidant and antiradical activities. The compounds were characterized using various spectroscopic techniques, and their activities suggest potential applications in areas where oxidative stress is a concern (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Material Science Applications
In the field of material science, the compound or its derivatives have been used to synthesize novel polyamide-imides. These materials were synthesized by direct polycondensation and exhibited excellent solubility, thermal stability, and other desirable physical properties, making them suitable for advanced material applications (Shockravi, Abouzari‐Lotf, Javadi, & Atabaki, 2009).
Safety and Hazards
Direcciones Futuras
While specific future directions for this compound are not mentioned in the retrieved resources, the development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of similar compounds will be discovered in the future .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2OS/c14-8-1-3-9(4-2-8)21-10-5-7(13(15,16)17)6-19-11(10)12(18)20/h1-6H,(H2,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHAAZCUVZVRFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N=CC(=C2)C(F)(F)F)C(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2404448.png)
![1-(4-Chlorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2404449.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2404452.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone](/img/structure/B2404453.png)
![1-[(Z)-N-[(4-Chlorophenyl)methoxy]-C-(1,2,4-triazol-1-ylmethyl)carbonimidoyl]-3-(2,4-dichlorophenyl)urea](/img/structure/B2404454.png)

![[(1R,2R,4R,5R,6S,10R)-5-Hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B2404458.png)